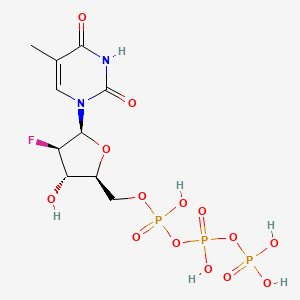

Clevudine triphosphate

Vue d'ensemble

Description

Le clevudine triphosphate est un analogue nucléosidique de la configuration L non naturelle qui a démontré une activité puissante contre le virus de l'hépatite B in vitro et dans des études cliniques . Il s'agit de la forme triphosphate active de la clevudine, qui est connue chimiquement sous le nom de 1-(2′-désoxy-2′-fluoro-β-L-arabinofuranosyl)-5-méthyluracile . Ce composé est important en raison de ses propriétés antivirales, en particulier contre le virus de l'hépatite B, ce qui en fait un agent précieux dans le traitement de l'hépatite B chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du clevudine triphosphate implique la phosphorylation de la clevudine. Ce processus se produit généralement dans les hépatocytes humains primaires où la clevudine est convertie en sa forme monophosphate, qui est ensuite phosphorylée davantage en diphosphate et finalement en forme triphosphate . L'étape limitante de la vitesse dans ce processus de phosphorylation est la conversion du monophosphate en diphosphate .

Méthodes de production industrielle : La production industrielle du this compound implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour analyser et assurer la pureté du composé . Le processus de production est optimisé pour obtenir des rendements et une pureté élevés, ce qui est crucial pour son efficacité en tant qu'agent antiviral .

Analyse Des Réactions Chimiques

Types de réactions : Le clevudine triphosphate subit principalement des réactions de phosphorylation dans la cellule. Il est phosphorylé par les kinases cellulaires en sa forme triphosphate active .

Réactifs et conditions courants : Le processus de phosphorylation implique l'utilisation de kinases cellulaires telles que la thymidine kinase cytosolique, la désoxycytidine kinase et la désoxypyrimidine kinase mitochondriale . Ces enzymes facilitent l'ajout de groupes phosphate à la clevudine, la convertissant en sa forme triphosphate active .

Principaux produits formés : Le principal produit formé par la phosphorylation de la clevudine est le this compound . Cette forme active est responsable de l'activité antivirale du composé .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé dans des études impliquant des analogues nucléosidiques et leurs mécanismes d'action.

Médecine : Le this compound est largement étudié pour ses propriétés antivirales, en particulier contre le virus de l'hépatite B.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antiviraux.

5. Mécanisme d'action

Le this compound agit comme un inhibiteur compétitif en se liant au centre catalytique de la polymérase du virus de l'hépatite B . Cette liaison empêche l'ajout de substrats nucléosidiques naturels dans la chaîne d'ADN en élongation, inhibant ainsi la réplication virale . La phosphorylation de la clevudine en sa forme triphosphate est facilitée par les kinases cellulaires, ce qui en fait un agent antiviral efficace .

Composés similaires :

- Lamivudine

- Adefovir

- Entecavir

- Telbivudine

Comparaison : Le this compound est unique en raison de sa configuration L, qui contribue à son activité antivirale puissante et à son profil de toxicité favorable . Comparé à d'autres analogues nucléosidiques comme la lamivudine et l'adefovir, le this compound a montré une efficacité plus élevée dans l'inhibition de la réplication du virus de l'hépatite B . De plus, son mécanisme d'action unique, impliquant l'inhibition de la polymérase du virus de l'hépatite B, le distingue d'autres composés similaires .

Applications De Recherche Scientifique

Clevudine triphosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used in studies involving nucleoside analogues and their mechanisms of action.

Medicine: this compound is extensively studied for its antiviral properties, especially against hepatitis B virus.

Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.

Mécanisme D'action

Clevudine triphosphate acts as a competitive inhibitor by binding to the catalytic center of the hepatitis B virus polymerase . This binding prevents the addition of natural nucleoside substrates into the elongating DNA chain, thereby inhibiting viral replication . The phosphorylation of clevudine to its triphosphate form is facilitated by cellular kinases, making it an effective antiviral agent .

Comparaison Avec Des Composés Similaires

- Lamivudine

- Adefovir

- Entecavir

- Telbivudine

Comparison: Clevudine triphosphate is unique due to its L-configuration, which contributes to its potent antiviral activity and favorable toxicity profile . Compared to other nucleoside analogues like lamivudine and adefovir, this compound has shown higher efficacy in inhibiting hepatitis B virus replication . Additionally, its unique mechanism of action, involving the inhibition of the hepatitis B virus polymerase, sets it apart from other similar compounds .

Activité Biologique

Clevudine triphosphate (CLV-TP) is a potent nucleoside analog with significant antiviral activity against the hepatitis B virus (HBV). This article delves into its biological activity, mechanisms of action, clinical efficacy, and resistance profiles, supported by data tables and case studies.

Clevudine is phosphorylated intracellularly to form its active metabolites, including clevudine monophosphate and this compound. The triphosphate form competes with thymidine for incorporation into viral DNA, leading to chain termination during DNA synthesis. This mechanism effectively inhibits the activity of HBV DNA polymerase (reverse transcriptase) and impedes viral replication .

Clinical Efficacy

Clevudine has been evaluated in various clinical trials, demonstrating potent antiviral effects:

- Phase II and III Trials : Clevudine was administered at a dose of 30 mg daily in patients with chronic hepatitis B. Results indicated a significant reduction in HBV DNA levels, with 76.2% achieving viral response (<300 copies/mL) after 48 weeks .

- Sustained Response : Patients showed sustained antiviral efficacy even after cessation of therapy, with low rates of viral rebound (approximately 3% in HBeAg-positive patients) observed .

Table 1: Summary of Key Clinical Trial Findings

| Study Type | Patient Population | Treatment Duration | Viral Response Rate | Viral Breakthrough Rate |

|---|---|---|---|---|

| Phase II | Chronic HBV patients | 24 weeks | ~76.2% | ~6.3% |

| Phase III | HBeAg-positive/negative | 48 weeks | Sustained response | ~3% (HBeAg-positive) |

| Long-term Follow-up | Naïve CHB patients | Up to 1 year | High normalization rate (26.5% seroconversion) | Not significant |

Case Studies

Several case studies have illustrated the effectiveness and safety profile of clevudine:

- Patient Case Study 1 : A 48-year-old female with HBeAg-positive chronic hepatitis B showed a rapid decline in HBV DNA to undetectable levels after six months on clevudine therapy. However, she experienced viral breakthrough after nine months, necessitating a switch to combination therapy .

- Patient Case Study 2 : A 39-year-old male also demonstrated initial success with clevudine but faced a resurgence in viral load after 14 months. This highlights the importance of monitoring and potential need for combination therapies to manage breakthrough cases .

Resistance Profile

Research indicates that while clevudine is effective against HBV, resistance mutations can occur, particularly in patients experiencing viral breakthrough. Notably, mutations in the reverse transcriptase gene have been identified in some cases . However, resistance to clevudine has not been extensively documented in clinical trials compared to other antiviral agents.

Table 2: Resistance Mutations Associated with Clevudine

| Patient ID | Baseline RT Mutation | Mutation During Treatment |

|---|---|---|

| Patient 1 | None | K148I |

| Patient 2 | None | I204M |

| Patient 3 | None | V229I |

Propriétés

Numéro CAS |

174625-00-4 |

|---|---|

Formule moléculaire |

C10H16FN2O14P3 |

Poids moléculaire |

500.16 g/mol |

Nom IUPAC |

[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 |

Clé InChI |

RUKRVHYQIIURNV-XQXXSGGOSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Clevudine triphosphate; L-FMAU-TP; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.